4-methyl-N-[(trifluoromethyl)sulfanyl]benzene-1-sulfonamide
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Overview
Description
4-methyl-N-[(trifluoromethyl)sulfanyl]benzene-1-sulfonamide is an organic compound with the molecular formula C8H8F3NO2S2. It is known for its unique chemical structure, which includes a trifluoromethyl group attached to a sulfanyl group, making it a valuable compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(trifluoromethyl)sulfanyl]benzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with trifluoromethylthiolating agents. One common method includes the use of trifluoromethylthiolating reagents such as trifluoromethanesulfonamide in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions but optimized for higher yields and purity. The process often includes steps like recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(trifluoromethyl)sulfanyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
4-methyl-N-[(trifluoromethyl)sulfanyl]benzene-1-sulfonamide has several applications in scientific research:
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-N-[(trifluoromethyl)sulfanyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-[(trifluoromethyl)phenyl]benzene-1-sulfonamide
- N-methyl-N-tosyl trifluoromethanesulfenamide
- Trifluoromethanesulfonamide
Uniqueness
4-methyl-N-[(trifluoromethyl)sulfanyl]benzene-1-sulfonamide is unique due to its specific combination of a trifluoromethyl group and a sulfanyl group attached to a benzene sulfonamide structure. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
CAS No. |
1045822-03-4 |
---|---|
Molecular Formula |
C8H8F3NO2S2 |
Molecular Weight |
271.3 |
Purity |
95 |
Origin of Product |
United States |
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